Sorbitan monododecanoate

Catalog No.
S543598
CAS No.
1338-39-2
M.F
C18H34O6
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorbitan monododecanoate

CAS Number

1338-39-2

Product Name

Sorbitan monododecanoate

IUPAC Name

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate

Molecular Formula

C18H34O6

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1

InChI Key

LWZFANDGMFTDAV-BURFUSLBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Sorbitan monolaurate; Arlacel 20; Arlacel-20; Arlacel20; Emasol L 10; Emasol L-10; Emasol L10; L 250; L-250; L250;

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1[C@H]([C@@H](CO1)O)O)O

The exact mass of the compound Span(R) 20 is 346.2355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Sorbitan monododecanoate, universally recognized in industrial and pharmaceutical contexts as Span 20, is a lipophilic non-ionic surfactant characterized by a 12-carbon lauric acid tail and a hydrophilic sorbitan headgroup. With a Hydrophilic-Lipophilic Balance (HLB) value of 8.6, it is the most hydrophilic member of the standard sorbitan ester class, uniquely positioning it to stabilize specific water-in-oil (W/O) emulsions and act as a highly efficient co-surfactant in oil-in-water (O/W) systems [1]. Unlike its longer-chain saturated counterparts, sorbitan monododecanoate is a viscous liquid at room temperature, a physical property that heavily influences its processability in industrial scale-up and laboratory formulations . Its primary procurement value lies in its ability to form fluid niosomal vesicles, stabilize complex multiphase emulsions, and facilitate cold-processing workflows for thermosensitive active pharmaceutical ingredients (APIs) and delicate cosmetic additives [1].

Generic substitution within the sorbitan ester class frequently leads to formulation failure due to drastic differences in thermal phase behavior and HLB values. Replacing sorbitan monododecanoate (Span 20) with in-class alternatives like Span 40 (palmitate) or Span 60 (stearate) introduces a shift from a room-temperature liquid to a waxy solid, necessitating high-temperature hydration (typically >55 °C) that can degrade thermosensitive APIs and increase energy costs during manufacturing[1]. Conversely, substituting with Span 80 (oleate), which is also liquid, alters the HLB profile from 8.6 down to 4.3, fundamentally changing the emulsion phase dynamics and introducing an unsaturated double bond that significantly increases the risk of lipid auto-oxidation and compromises long-term shelf stability . Consequently, sorbitan monododecanoate cannot be seamlessly replaced without re-engineering the entire surfactant blend and thermal processing protocol.

Thermal Processability and Phase Transition Dynamics

The phase transition temperature (Tc) of a surfactant dictates the thermal requirements for manufacturing and hydration. Sorbitan monododecanoate exhibits a Tc of 16–24 °C, making it a viscous liquid at standard room temperature. In contrast, longer-chain saturated analogs like Span 40 (Tc 42–47 °C) and Span 60 (Tc 53–58 °C) are waxy solids [1]. This fundamental thermal difference means that Span 20-based niosomes and emulsions can be hydrated and homogenized at or near room temperature, whereas Span 60 requires heating the aqueous phase to >60 °C to achieve the liquid-crystalline state necessary for vesicle formation [1].

Evidence DimensionGel-to-liquid phase transition temperature (Tc)
Target Compound DataSpan 20: 16–24 °C (Liquid at RT)
Comparator Or BaselineSpan 60: 53–58 °C (Solid at RT)
Quantified DifferenceSpan 20 lowers the required processing temperature by approximately 34 °C.
ConditionsStandard lipid film hydration and emulsion homogenization protocols

Enables the cold-processing of emulsions and nanocarriers, which is critical for preventing the thermal degradation of heat-labile APIs and reducing industrial energy consumption.

Hydrophilic-Lipophilic Balance (HLB) for Emulsion Targeting

Sorbitan monododecanoate possesses an HLB value of 8.6, which is the highest among the standard sorbitan ester series. Comparatively, Span 60 has an HLB of 4.7, and Span 80 has an HLB of 4.3 . When formulators need to match the required HLB (rHLB) of a specific oil phase for an O/W emulsion, using a more hydrophilic baseline like Span 20 mathematically requires a lower concentration of high-HLB co-surfactants (such as Tween 20, HLB 16.7) to reach the target equilibrium .

Evidence DimensionHydrophilic-Lipophilic Balance (HLB)
Target Compound DataSpan 20: HLB 8.6
Comparator Or BaselineSpan 80: HLB 4.3; Span 60: HLB 4.7
Quantified DifferenceSpan 20 provides nearly double the hydrophilicity of C18-based sorbitan esters.
ConditionsGriffin's HLB scale for non-ionic surfactants

Allows formulators to achieve stable mid-to-high HLB emulsions while minimizing the total mass of high-HLB polysorbates required, improving formulation biocompatibility.

Vesicle Bilayer Fluidity and Permeability

The alkyl chain length of the sorbitan ester directly governs the rigidity of the resulting niosomal bilayer. Because sorbitan monododecanoate has a shorter C12 laurate chain and a Tc below room temperature, it forms a liquid-disordered (Lα) phase bilayer at physiological temperatures. In contrast, Span 60 (C18 stearate) forms a highly ordered, rigid gel (Lβ) phase [1]. While Span 60 typically yields higher entrapment efficiencies for lipophilic drugs due to this rigidity, Span 20's fluid bilayer significantly increases membrane permeability, resulting in faster, more dynamic release kinetics for encapsulated compounds[1].

Evidence DimensionBilayer physical state at physiological temperature (37 °C)
Target Compound DataSpan 20: Liquid-disordered (Lα) phase (highly permeable)
Comparator Or BaselineSpan 60: Solid-ordered gel (Lβ) phase (rigid, low permeability)
Quantified DifferenceSpan 20 shifts the membrane from a restrictive gel state to a fluid state, accelerating API release.
ConditionsAqueous dispersion of niosomes at 37 °C

Provides a critical tuning mechanism for applications requiring rapid drug release or enhanced transdermal penetration, where rigid vesicles would trap the active ingredient too tightly.

Cold-Processed Niosomal Encapsulation for Thermosensitive APIs

Because sorbitan monododecanoate is a liquid at room temperature with a low phase transition temperature, it is the preferred sorbitan ester for encapsulating heat-labile proteins, peptides, or volatile compounds. It eliminates the need for the >60 °C hydration steps required by Span 60, preventing thermal degradation during manufacturing [1].

Transdermal and Topical Delivery Systems

Sorbitan monododecanoate forms liquid-disordered (Lα) phase bilayers at skin temperature, creating highly fluid and permeable niosomes. This fluidity enhances the permeation and release kinetics of topical APIs through the stratum corneum, making it a superior choice over rigid Span 60 vesicles when rapid transdermal delivery is required[1].

Low-Surfactant-Load O/W Emulsion Blending

With an HLB of 8.6, sorbitan monododecanoate is highly effective as a co-surfactant in oil-in-water emulsions. By starting with a more hydrophilic base than Span 80 (HLB 4.3), formulators can reach target high-HLB values using less polysorbate (Tween), thereby reducing the total surfactant load and minimizing potential skin or mucosal irritation in the final product .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS]

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

346.23553880 Da

Monoisotopic Mass

346.23553880 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6W9PS8B71J

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 337 of 347 companies (only ~ 2.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

1338-39-2
5959-89-7
8028-02-2

Wikipedia

Sorbitan_monolaurate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Emulsifying

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Miscellaneous Manufacturing
Textiles, apparel, and leather manufacturing
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Other (requires additional information)
Printing Ink Manufacturing
Fabricated Metal Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Construction
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
Sorbitan, monododecanoate: ACTIVE

Dates

Last modified: 08-15-2023
1: Badawi AM, Fahmy AA, Mohamed KA, Noor El-Din MR, Riad MG. The effect of different ethoxylations for sorbitan monolaurate on enhancing simultaneous saccharification and fermentation (SSF) of wheat straw to ethanol. Appl Biochem Biotechnol. 2012 Jan;166(1):22-35. doi: 10.1007/s12010-011-9400-2. Epub 2011 Oct 8. PubMed PMID: 21984384.
2: Xi Y, Seyoum H, Liu MC. Role of SULT-mediated sulfation in the biotransformation of 2-butoxyethanol and sorbitan monolaurate: A study using zebrafish SULTs. Aquat Toxicol. 2016 Aug;177:19-21. doi: 10.1016/j.aquatox.2016.05.006. Epub 2016 May 11. PubMed PMID: 27218426.
3: HARRIS RS, SHERMAN H, JETTER WW. Nutritional and pathological effects of sorbitan monolaurate, polyoxyethylene sorbitan monolaurate and polyoxyethylene monolaurate when fed to hamsters. Arch Biochem Biophys. 1951 Dec;34(2):259-65. PubMed PMID: 14904060.
4: Khan MI, Madni A, Peltonen L. Development and in-vitro characterization of sorbitan monolaurate and poloxamer 184 based niosomes for oral delivery of diacerein. Eur J Pharm Sci. 2016 Dec 1;95:88-95. doi: 10.1016/j.ejps.2016.09.002. Epub 2016 Sep 4. PubMed PMID: 27600819.
5: HARRIS RS, SHERMAN H, JETTER WW. Nutritional and pathological effects of sorbitan monolaurate, polyoxyethylene sorbitan monolaurate, polyoxyethylene monolaurate, and polyoxyethylene monostearate when fed to rats. Arch Biochem Biophys. 1951 Dec;34(2):249-58. PubMed PMID: 14904059.
6: Eskandani M, Hamishehkar H, Ezzati Nazhad Dolatabadi J. Cyto/Genotoxicity study of polyoxyethylene (20) sorbitan monolaurate (tween 20). DNA Cell Biol. 2013 Sep;32(9):498-503. doi: 10.1089/dna.2013.2059. Epub 2013 Jul 11. PubMed PMID: 23844597; PubMed Central PMCID: PMC3752516.
7: Brandner JD. The composition of NF-defined emulsifiers: sorbitan monolaurate, monopalmitate, monostearate, monooleate, polysorbate 20, polysorbate 40, polysorbate 60, and polysorbate 80. Drug Dev Ind Pharm. 1998 Nov;24(11):1049-54. PubMed PMID: 9876559.
8: Eckard AD, Muthukumarappan K, Gibbons W. Modeling of pretreatment condition of extrusion-pretreated prairie cordgrass and corn stover with poly (oxyethylen)20 sorbitan monolaurate. Appl Biochem Biotechnol. 2012 May;167(2):377-93. doi: 10.1007/s12010-012-9698-4. Epub 2012 May 3. PubMed PMID: 22552806.
9: Cater BR, Butterworth KR, Gaunt IF, Hooson J, Grasso P, Gangolli SD. Short-term toxicity study of sorbitan monolaurate (Span 20) in rats. Food Cosmet Toxicol. 1978 Dec;16(6):519-26. PubMed PMID: 730078.
10: Cherepova N, Veljanov D. Effect of sorbitan monolaurate polyoxyalkylene (Tween 20) on the ultrastructure of some bacteria. Cytobios. 1994;80(322):179-85. PubMed PMID: 7539732.
11: Korhonen M, Hirvonen J, Peltonen L, Antikainen O, Yrjänäinen L, Yliruusi J. Formation and characterization of three-component-sorbitan monoester surfactant, oil and water-creams. Int J Pharm. 2004 Jan 9;269(1):227-39. PubMed PMID: 14698594.
12: Finn OA, Forsyth A. Contact dermatitis due to sorbitan monolaurate. Contact Dermatitis. 1975 Oct;1(5):318. PubMed PMID: 139255.
13: Karande P, Jain A, Arora A, Ho MJ, Mitragotri S. Synergistic effects of chemical enhancers on skin permeability: a case study of sodium lauroylsarcosinate and sorbitan monolaurate. Eur J Pharm Sci. 2007 May;31(1):1-7. Epub 2007 Feb 2. PubMed PMID: 17368869.
14: Korhonen M, Lehtonen J, Hellen L, Hirvonen J, Yliruusi J. Rheological properties of three component creams containing sorbitan monoesters as surfactants. Int J Pharm. 2002 Oct 24;247(1-2):103-14. PubMed PMID: 12429489.
15: Wu J, Li N, Zheng L, Li X, Gao Y, Inoue T. Aggregation behavior of polyoxyethylene (20) sorbitan monolaurate (tween 20) in imidazolium based ionic liquids. Langmuir. 2008 Sep 2;24(17):9314-22. doi: 10.1021/la801358z. Epub 2008 Jul 29. PubMed PMID: 18666756.
16: WISSLER RW, BETHARD WF, BARKER P, MORI HD. Effects of polyoxyethylene sorbitan monolaurate (tween 20) upon gastrointestinal iron absorption in hamsters. Proc Soc Exp Biol Med. 1954 May;86(1):170-7. PubMed PMID: 13177622.
17: MOSER B, ULLMANN E, DHAMIJA OP. [THE DISTRIBUTION BEHAVIOR OF PHENOL IN MIXTURES OF WATER AND ORGANIC SOLVENTS IN THE PRESENCE OF POLYETHYLENEGLYCOL SORBITAN MONOLAURATE (TWEEN 20). 8. ON THE EFFECT OF ADJUVANT SUBSTANCES IN THE PREPARATION OF DRUGS]. Arch Pharm Ber Dtsch Pharm Ges. 1963 Nov;296:730-6. German. PubMed PMID: 14208587.
18: Mohammad A, Bhawani SA. Silica thin-layer chromatographic studies of surfactants with mixed aqueous-organic eluents containing thiourea: simultaneous separation of co-existing cetyltrimethylammonium bromide, dodecyltrimethylammonium bromide, and polyoxyethylene (20) sorbitan monolaurate. J Chromatogr Sci. 2008 Apr;46(4):298-303. PubMed PMID: 18402719.
19: Peltonen L, Hirvonen J, Yliruusi J. The Effect of Temperature on Sorbitan Surfactant Monolayers. J Colloid Interface Sci. 2001 Jul 1;239(1):134-138. PubMed PMID: 11397057.
20: Calderó G, García-Celma MJ, Solans C. Formation of polymeric nano-emulsions by a low-energy method and their use for nanoparticle preparation. J Colloid Interface Sci. 2011 Jan 15;353(2):406-11. doi: 10.1016/j.jcis.2010.09.073. Epub 2010 Sep 29. PubMed PMID: 20971472.

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